molecular formula C6H5BFNO4 B1457433 (3-Fluoro-5-nitrophenyl)boronic acid CAS No. 955020-33-4

(3-Fluoro-5-nitrophenyl)boronic acid

Cat. No.: B1457433
CAS No.: 955020-33-4
M. Wt: 184.92 g/mol
InChI Key: BSYOLGWHMRXCDU-UHFFFAOYSA-N
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Description

(3-Fluoro-5-nitrophenyl)boronic acid is an organoboron compound with the molecular formula C6H5BFNO4. It is a derivative of boronic acid, characterized by the presence of a fluorine atom and a nitro group on the phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3-Fluoro-5-nitrophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. For instance, this compound has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, this compound can interact with carbohydrate-binding proteins, such as lectins, through its ability to form boronate esters with cis-diols present in carbohydrates . These interactions highlight the versatility of this compound in modulating biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to inhibit the activity of certain kinases, leading to alterations in downstream signaling pathways that regulate cell proliferation and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes . In terms of cellular metabolism, this compound can impact metabolic flux by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the formation of reversible covalent bonds with target biomolecules. For instance, this compound can inhibit enzymes by binding to their active sites and forming a covalent bond with a nucleophilic residue, such as a serine or cysteine . This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins, altering their ability to interact with DNA and regulate transcription . These molecular interactions underscore the compound’s ability to influence a wide range of biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods . Studies have shown that this compound can have long-term effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression . These temporal effects are important considerations for researchers using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes or modulate specific signaling pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage, organ dysfunction, and adverse physiological responses. Researchers have observed threshold effects, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage optimization in experimental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-nitrophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the direct borylation of 3-fluoro-5-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (3-Fluoro-5-nitrophenyl)boronic acid is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

(3-fluoro-5-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYOLGWHMRXCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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